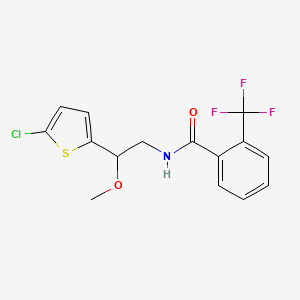
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H13ClF3NO2S and its molecular weight is 363.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Packing Motifs
Research by Lightfoot et al. (1999) has explored supramolecular packing motifs, highlighting a structure consisting of aryl rings self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds. This structure suggests a new mode of organization for columnar liquid crystals, which could have implications for materials science and nanotechnology applications Lightfoot, M., Mair, F., Pritchard, R., & Warren, J. (1999).
Synthesis and Labeling Techniques
Shevchenko et al. (2014) discussed the introduction of deuterium and tritium into specific benzamide compounds, showcasing methods for labeling compounds with hydrogen isotopes. This technique is crucial for tracing and studying the metabolic pathways of these compounds in biological systems Shevchenko, V., Nagaev, I., & Myasoedov, N. (2014).
Antipathogenic Activity of Thiourea Derivatives
A study by Limban et al. (2011) synthesized and characterized a number of acylthioureas, testing them for interaction with bacterial cells. These compounds demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. The study indicates the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties Limban, C., Marutescu, L., & Chifiriuc, M. (2011).
Antihyperglycemic Agents
Nomura et al. (1999) prepared a series of benzamide derivatives as part of a search for antidiabetic agents. Their work led to the identification of a candidate drug for the treatment of diabetes mellitus, showcasing the therapeutic potential of such compounds in medical applications Nomura, M., Kinoshita, S., Satoh, H., Maeda, T., Murakami, K., Tsunoda, M., Miyachi, H., & Awano, K. (1999).
Neuroleptic Properties
Usuda et al. (2004) studied a new benzamide with selective antidopaminergic activity, revealing its potent and longer-lasting inhibitory effects on behaviors induced by apomorphine and methamphetamine. Such findings suggest the utility of benzamide derivatives in developing treatments for disorders related to dopaminergic dysfunction Usuda, S., Nishikori, K., Noshiro, O., & Maeno, H. (2004).
Propiedades
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO2S/c1-22-11(12-6-7-13(16)23-12)8-20-14(21)9-4-2-3-5-10(9)15(17,18)19/h2-7,11H,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGBTEWBMROLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
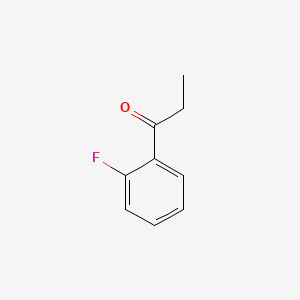

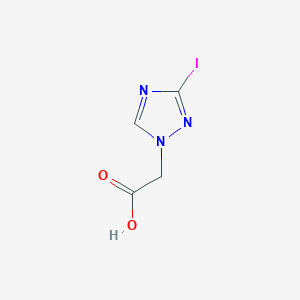
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2696021.png)
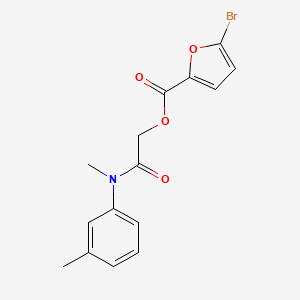
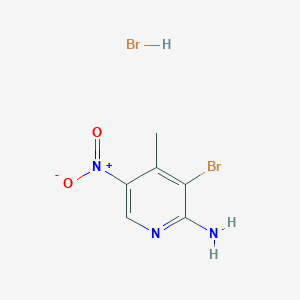

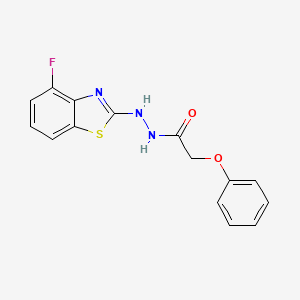

![N-[(4-Chlorophenyl)methyl]-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2696033.png)
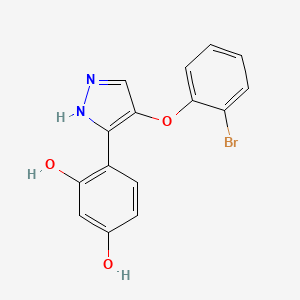
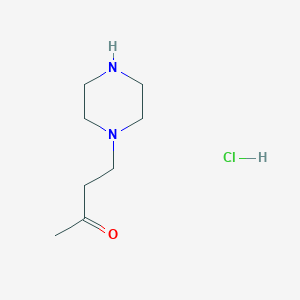
![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2696039.png)
![2-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2696040.png)
